3,3-Dibenzyl-1,2lambda~6~-oxathiolane-2,2-dione
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Overview
Description
3,3-Dibenzyl-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound characterized by the presence of two benzyl groups attached to a 1,2-oxathiolane ring
Preparation Methods
The synthesis of 3,3-Dibenzyl-1,2lambda~6~-oxathiolane-2,2-dione typically involves the reaction of benzyl bromide with a suitable precursor under specific conditions. One common method includes the use of potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3,3-Dibenzyl-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Scientific Research Applications
3,3-Dibenzyl-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials
Properties
CAS No. |
185019-64-1 |
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Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-dibenzyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C17H18O3S/c18-21(19)17(11-12-20-21,13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
YUFLWSZDQYAYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1COS(=O)(=O)C1(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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